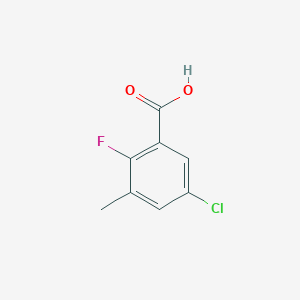

5-Chloro-2-fluoro-3-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

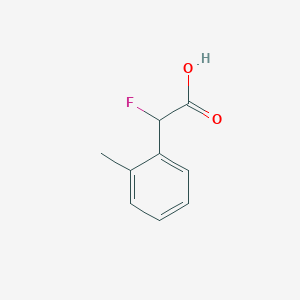

5-Chloro-2-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 . It is a solid substance with a molecular weight of 188.58 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluoro-3-methylbenzoic acid consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methyl group. The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

5-Chloro-2-fluoro-3-methylbenzoic acid is a white solid . It has a molecular weight of 188.58 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Benzoyl Urea

5-Chloro-2-fluoro-3-methylbenzoic acid could potentially be used in the synthesis of benzoyl urea . Benzoyl urea is a type of compound that has been found to have insecticidal activity . This could be particularly useful in the development of new pesticides or insecticides.

Preparation of Fluorinated Building Blocks

The compound could be used as a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased stability and ability to penetrate biological membranes .

GC-MS Detection of Metabolites

5-Chloro-2-fluoro-3-methylbenzoic acid could potentially be used in the GC-MS (Gas Chromatography-Mass Spectrometry) detection of metabolites from cell cultures . This could be particularly useful in biochemical and pharmaceutical research.

Reactions at the Benzylic Position

The compound could potentially be used in reactions at the benzylic position . These types of reactions are very important for synthesis problems .

Halogen Substitution Reactions

5-Chloro-2-fluoro-3-methylbenzoic acid could potentially be used in halogen substitution reactions . These reactions are fundamental in organic chemistry and have wide-ranging applications.

Nucleophilic Substitution Reactions

The compound could potentially be used in nucleophilic substitution reactions . These reactions are a key part of many synthetic processes in chemistry .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as 5-fluoro-2-methylbenzoic acid, have been reported to bind tomicrotubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

It’s known that similar compounds cansuppress tubulin polymerization . Tubulin polymerization is a process where tubulin monomers join together to form microtubules. By suppressing this process, the compound can disrupt the normal function of microtubules .

Biochemical Pathways

Given its potential interaction with microtubules, it may impact pathways related tocell division and intracellular transport . Disruption of these pathways can have downstream effects on cell growth and function .

Result of Action

Compounds with similar structures have been reported toinduce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health and development of organisms .

Propiedades

IUPAC Name |

5-chloro-2-fluoro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPKNBCLQKQSNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoro-3-methylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)

![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium](/img/structure/B6354658.png)

![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)

![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)

![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)

![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)